5-tert-Butyl-1,2-oxazol-4-amine
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Overview
Description
5-tert-Butyl-1,2-oxazol-4-amine is a heterocyclic compound with a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,2-oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with a suitable oxazole precursor in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often require a catalyst and are conducted at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
5-tert-Butyl-1,2-oxazol-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-tert-Butyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring structure. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
87633-24-7 |
---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-tert-butyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)6-5(8)4-9-10-6/h4H,8H2,1-3H3 |
InChI Key |
SNATYLKZXLGDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NO1)N |
Origin of Product |
United States |
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